![molecular formula C12H24N2O2 B1437199 (S)-1-Boc-2-propyl-piperazine CAS No. 888972-67-6](/img/structure/B1437199.png)
(S)-1-Boc-2-propyl-piperazine
Overview
Description
(-)-1-Boc-2-propyl-piperazine (BPP) is an organic compound belonging to the piperazine class of compounds. It is an important chemical intermediate used in the synthesis of various pharmaceuticals and other compounds. BPP has a wide range of applications in the field of scientific research, including its use in drug development, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis of Biaryl Libraries
Boc-protected piperazinylmethylbiaryls have been synthesized via microwave-mediated Suzuki–Miyaura coupling, showcasing the utility of piperazine derivatives in constructing biaryl libraries with potential medicinal applications (Spencer et al., 2011).
Chemical Characterization and Biological Evaluation
Derivatives of N-Boc piperazine have been synthesized and characterized, demonstrating moderate antibacterial and antifungal activities. This highlights the potential of piperazine derivatives in developing new antimicrobial agents (Kulkarni et al., 2016).
Development of PET Radiotracers
Analogues of σ receptor ligand PB28 with added polar functionality and reduced lipophilicity were designed for potential use as positron emission tomography (PET) radiotracers, underscoring the role of piperazine derivatives in diagnostic imaging (Abate et al., 2011).
Peptide Derivatization for Mass Spectrometry
Piperazine-based derivatives have been used for the derivatization of peptide carboxyl groups, improving ionization efficiency in mass spectrometry. This application is crucial for enhancing peptide detection in proteomic analysis (Qiao et al., 2011).
Organic Chemistry and Material Science
Cross-Coupling Reactions
Efficient copper-catalyzed cross-coupling of 1-Boc-piperazine with aryl iodides was developed, showcasing the importance of piperazine derivatives in organic synthesis. This method facilitates the synthesis of complex molecules, such as trazodone (Yong et al., 2013).
Synthesis of Piperazine Ligands
New 1-aryl-4-(biarylmethylene)piperazines were synthesized, related to potential antipsychotic agents with D2 receptor antagonist and 5-HT1A receptor agonist properties. This work highlights the versatility of piperazine derivatives in medicinal chemistry (Ullah, 2012).
properties
IUPAC Name |
tert-butyl (2S)-2-propylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659611 | |
Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-propyl-piperazine | |
CAS RN |
888972-67-6 | |
Record name | tert-Butyl (2S)-2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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